
Terephthaloyl chloride
Description
Overview of Terephthaloyl Chloride (TPC) in Chemical Science
This compound, with the chemical formula C8H4Cl2O2, is the diacyl chloride derivative of terephthalic acid. wikipedia.org It is a white crystalline solid at room temperature, characterized by two reactive acyl chloride groups located at the para positions of a benzene ring. wikipedia.orgcymitquimica.com This symmetrical structure and the high reactivity of the acyl chloride functional groups are central to its utility in polymer chemistry. solubilityofthings.com TPC is soluble in many organic solvents but reacts readily with nucleophiles such as alcohols and amines, and violently with water, which necessitates careful handling in research and industrial settings. cymitquimica.comsolubilityofthings.com
The primary application of TPC in chemical science is as a monomer for polymerization reactions. It readily undergoes condensation reactions with a variety of co-monomers to form polymers with robust properties. For instance, its reaction with diamines is the basis for the synthesis of aramids, a class of high-performance polymers. smolecule.com
Key Properties of this compound:
Property | Value |
---|---|
Chemical Formula | C8H4Cl2O2 |
Molar Mass | 203.02 g/mol |
Appearance | White solid |
Melting Point | 81.5 to 83 °C |
| Boiling Point | 265 °C |
Historical Context of TPC Research and Development
The synthesis of this compound dates back to the early 20th century. guidechem.com However, its significant development and widespread application in academic and industrial research did not commence until several decades later. guidechem.com A pivotal moment in the history of TPC was the invention of the aramid fiber Kevlar® by researchers at DuPont in 1965. acs.org This discovery, which utilized the condensation polymerization of TPC and p-phenylenediamine, marked a significant milestone, showcasing the potential of TPC in creating materials with exceptional strength and thermal stability. acs.org
Early research focused on optimizing the synthesis of TPC itself. Various methods have been developed over the years, including the phosgene method, ester chlorination, and the reaction of terephthalic acid with thionyl chloride. guidechem.comchemicalbook.com The phosgene method, while effective, involves the use of highly toxic phosgene gas. guidechem.com The thionyl chloride method involves refluxing terephthalic acid with thionyl chloride, followed by distillation to obtain the purified product. chemicalbook.com Commercial production has also utilized the reaction of 1,4-bis(trichloromethyl)benzene with terephthalic acid. wikipedia.org
Significance and Broad Impact in Advanced Materials Science
The significance of this compound in advanced materials science is profound, primarily due to its role as a precursor to high-performance polymers. These materials exhibit exceptional properties such as high strength, flame resistance, chemical resistance, and thermal stability, making them indispensable in numerous demanding applications. wikipedia.org
Aramid Fibers: The most notable application of TPC is in the production of aramid fibers like Kevlar® and Twaron®. These fibers, synthesized from TPC and p-phenylenediamine, possess a strength-to-weight ratio five times that of steel, along with excellent heat resistance. This has led to their extensive use in aerospace components, protective clothing for military and industrial sectors, and as a replacement for steel in racing tires. acs.org
Performance Polymers: TPC is a key component in a variety of other performance polymers, including polyesters and polyamides. markwideresearch.com These polymers are utilized in the automotive industry for manufacturing lightweight and durable components, in the electronics industry, and in the construction sector for materials like unsaturated polyester resins (UPRs). marketresearchfuture.comdataintelo.com
Membrane Technology: In recent years, TPC has gained prominence in the field of membrane science. It is used as a cross-linking agent in the interfacial polymerization process to create thin-film composite membranes for reverse osmosis and nanofiltration. google.commdpi.com These membranes are crucial for water desalination and purification. google.com The ability to tune the properties of the membrane's active layer by using TPC allows for enhanced salt rejection and water flux. mdpi.comresearchgate.net
Metal-Organic Frameworks (MOFs): Researchers are exploring the use of TPC in the synthesis and modification of metal-organic frameworks (MOFs). nih.govnih.gov TPC can be used to introduce functional groups into MOFs, thereby tailoring their properties for specific applications such as drug delivery and gas storage. nih.govnih.govacs.org
Current Research Landscape and Emerging Trends
The current research landscape for this compound is dynamic, with a focus on sustainability, novel applications, and enhancing material performance.
Sustainable Polymers: A significant trend is the development of sustainable polymers derived from bio-based sources. Researchers are investigating the use of vanillin-derived diols in combination with TPC to create bio-based aromatic polyesters. mdpi.com Another area of active research is the upcycling of waste polyethylene terephthalate (PET) to produce TPC, which can then be used to synthesize high-value polymers like PPTA (Kevlar®). acs.orgacs.org This approach offers a circular economy solution for plastic waste.
Advanced Functional Materials: The use of TPC in creating advanced functional materials continues to be a major research focus. This includes the development of:
Colorless and Transparent Polyimide Films: By incorporating TPC as a comonomer, researchers are improving the thermal and dimensional stability of polyimide films for applications in flexible displays. springerprofessional.de
Liquid Crystalline Thermosets: TPC is being used in the preparation of liquid crystalline thermosets, which have potential applications in high-performance materials due to their unique self-organizing properties. smolecule.com
Nanotechnology: TPC is utilized in creating nanostructures, such as cross-linked microcapsules, for various applications. sigmaaldrich.com
Enhanced Membrane Performance: The role of TPC in membrane technology is expanding. Research is focused on designing novel polyamide thin-film composite nanofiltration membranes with improved fouling resistance and separation efficiency for water desalination and wastewater treatment. researchgate.net
Emerging Economies and Industrial Growth: The demand for TPC is expected to grow, particularly in emerging economies with rapid industrialization and infrastructure development. markwideresearch.commarketresearchfuture.com This growth is driven by the increasing demand for high-performance materials in the textile, packaging, automotive, and construction industries. markwideresearch.com
Properties
IUPAC Name |
benzene-1,4-dicarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEJRKJRKIFVNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 | |
Record name | TEREPHTHALOYL DICHLORIDE | |
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DSSTOX Substance ID |
DTXSID7026653 | |
Record name | 1,4-Benzenedicarbonyl dichloride | |
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Molecular Weight |
203.02 g/mol | |
Source | PubChem | |
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Physical Description |
Dry Powder; Pellets or Large Crystals, Colorless or white solid with pungent odor; [ICSC] White flakes; [MSDSonline], WHITE POWDER OR COLOURLESS NEEDLES WITH PUNGENT ODOUR. | |
Record name | 1,4-Benzenedicarbonyl dichloride | |
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Record name | TEREPHTHALOYL DICHLORIDE | |
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Boiling Point |
259 °C, 264 °C | |
Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |
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Record name | TEREPHTHALOYL DICHLORIDE | |
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Flash Point |
356 °F, 180 °C | |
Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |
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Record name | TEREPHTHALOYL DICHLORIDE | |
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Solubility |
SOLUBLE IN ETHER, Solubility in water: reaction | |
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Record name | TEREPHTHALOYL DICHLORIDE | |
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Density |
1.32 g/cm³ | |
Record name | TEREPHTHALOYL DICHLORIDE | |
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Vapor Pressure |
Vapor pressure, Pa at 20 °C: 320 | |
Record name | TEREPHTHALOYL DICHLORIDE | |
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Color/Form |
COLORLESS NEEDLES | |
CAS No. |
100-20-9 | |
Record name | Terephthaloyl chloride | |
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Record name | 1,4-Benzenedicarbonyl dichloride | |
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Record name | TEREPHTHALOYL CHLORIDE | |
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Melting Point |
82-84 °C, 79.5-84 °C | |
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Q & A
Q. What are the primary synthetic routes for terephthaloyl chloride, and how do reaction mechanisms differ?
this compound (TCL) is synthesized via two main routes:
- Route 1 : Reaction of terephthalic acid with thionyl chloride (SOCl₂) or phosgene (COCl₂), achieving ~98% yield under optimized conditions .
- Route 2 : Chlorination of 4-iodobenzoyl chloride, yielding ~87% TCL .
The first route involves nucleophilic acyl substitution, where the carboxylic acid reacts with chlorinating agents. The second method employs halogen exchange, requiring catalytic iodine or photochemical activation. Researchers should monitor reaction progress using FTIR to track carbonyl chloride formation (C=O stretch at ~1770 cm⁻¹) and GC-MS to identify intermediates .
Q. How does hydrolysis affect TCL stability, and what precautions are necessary during handling?
TCL undergoes rapid hydrolysis in aqueous environments, producing terephthalic acid and HCl. This reaction is exothermic and irreversible, posing risks of equipment corrosion and sample degradation . To mitigate hydrolysis:
- Use anhydrous solvents (e.g., dry THF or DCM).
- Employ inert atmospheres (N₂ or Ar) during reactions.
- Characterize purity via Karl Fischer titration to ensure moisture levels <0.01% .
Q. What characterization techniques are critical for verifying TCL purity and structural integrity?
- NMR Spectroscopy : ¹³C NMR resolves carbonyl carbons (δ ~165 ppm for Cl-C=O), while ¹H NMR detects aromatic protons (δ ~8.1–8.3 ppm). Note that chlorine’s quadrupolar moment may broaden signals, requiring high-resolution instruments .
- XRD : Confirms crystalline structure, with peaks at 2θ = 15.3°, 17.6°, and 25.2° .
- Elemental Analysis : Validates Cl content (~34.9% for pure TCL) .
Q. How can TCL be purified to remove common byproducts like residual terephthalic acid?
- Vacuum Distillation : Collect fractions at 68–75°C under 1.866 kPa to isolate TCL from low-boiling impurities .
- Recrystallization : Use hexane or toluene at low temperatures (-20°C) to precipitate pure TCL. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve TCL yield while minimizing hazardous byproducts?
- Catalytic Additives : Introduce dimethylformamide (DMF) as a catalyst in thionyl chloride reactions, reducing reaction time from 24 h to 6 h .
- Temperature Control : Maintain 60–70°C during chlorination to avoid over-chlorination, which generates polychlorinated derivatives.
- Kinetic Studies : Use in-situ FTIR to monitor reaction rates and identify optimal stoichiometric ratios (e.g., SOCl₂:terephthalic acid = 3:1) .
Q. What analytical challenges arise when studying TCL’s reactivity with amines, and how can they be addressed?
TCL reacts rapidly with amines (e.g., p-phenylenediamine) to form polyamides like Kevlar. Key challenges include:
Q. How do solvent polarity and temperature influence TCL’s reactivity in Friedel-Crafts acylation?
- Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilicity of TCL’s carbonyl groups, accelerating acylation.
- Temperature Modulation : Lower temperatures (0–5°C) favor mono-acylation, while higher temperatures (50°C) promote di-acylation. Monitor using TLC with UV visualization .
Q. What strategies resolve contradictions in reported NMR data for TCL derivatives?
Discrepancies in chemical shifts often arise from solvent effects or residual moisture. To standardize
- Use deuterated DMSO-d₆ or CDCl₃ with <0.003% H₂O.
- Reference spectra to internal standards (e.g., TMS) and report solvent-specific δ values .
Q. How can computational modeling predict TCL’s reactivity in novel polymerization systems?
- DFT Calculations : Simulate transition states for acylation reactions using Gaussian or ORCA software. Key parameters include bond dissociation energies (C-Cl = ~339 kJ/mol) and charge distribution on carbonyl carbons .
- MD Simulations : Model polymer chain growth to predict crystallinity and mechanical properties .
Q. What environmental and safety protocols are critical for large-scale TCL synthesis?
- Waste Management : Neutralize HCl byproducts with NaOH scrubbers and recycle solvents via distillation .
- Personal Protective Equipment (PPE) : Use acid-resistant gloves (e.g., nitrile), full-face respirators (NIOSH N99), and explosion-proof ventilation systems .
Methodological Considerations
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) in detail, adhering to guidelines from Beilstein Journal of Organic Chemistry .
- Conflict Resolution : Compare results across multiple techniques (e.g., XRD and DSC for crystallinity) to validate findings .
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.